

physical properties of cyclopropanethiol (boiling point, melting point)

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Compound of Interest

Compound Name: *Cyclopropanethiol*

Cat. No.: *B3056065*

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Cyclopropanethiol: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **cyclopropanethiol**. Due to its unique strained ring structure and reactive thiol group, **cyclopropanethiol** is a compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development.

Quantitative Physical Properties

Precise experimental data for the boiling and melting points of **cyclopropanethiol** are currently undocumented in publicly available literature.^[1] However, several other physical properties have been computed and are presented below. These computed values offer valuable insights for modeling and experimental design.

Property	Value	Source
Molecular Formula	C ₃ H ₆ S	PubChem[2]
Molecular Weight	74.15 g/mol	PubChem[2]
Boiling Point	Undocumented	Benchchem
Melting Point	Undocumented	Benchchem[1]
XLogP3	1.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	74.01902136 Da	PubChem[2]
Topological Polar Surface Area	1 Å ²	PubChem[2]
Heavy Atom Count	4	PubChem

Experimental Protocols for Determination of Physical Properties

Given the absence of documented boiling and melting points for **cyclopropanethiol**, standard experimental methodologies would be employed for their determination.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method using a Mel-Temp Apparatus

- Sample Preparation: A small amount of solid **cyclopropanethiol** is introduced into a thin-walled capillary tube, which is then sealed at one end.
- Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, in close proximity to a calibrated thermometer.
- Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

- Sample Preparation: A small amount of liquid **cyclopropanethiol** (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube's design facilitates uniform heating of the oil bath via convection currents.
- Heating and Observation: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
- Cooling and Measurement: The heat source is then removed. As the apparatus cools, the vapor pressure of the **cyclopropanethiol** will eventually drop below the atmospheric pressure, at which point the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[3]

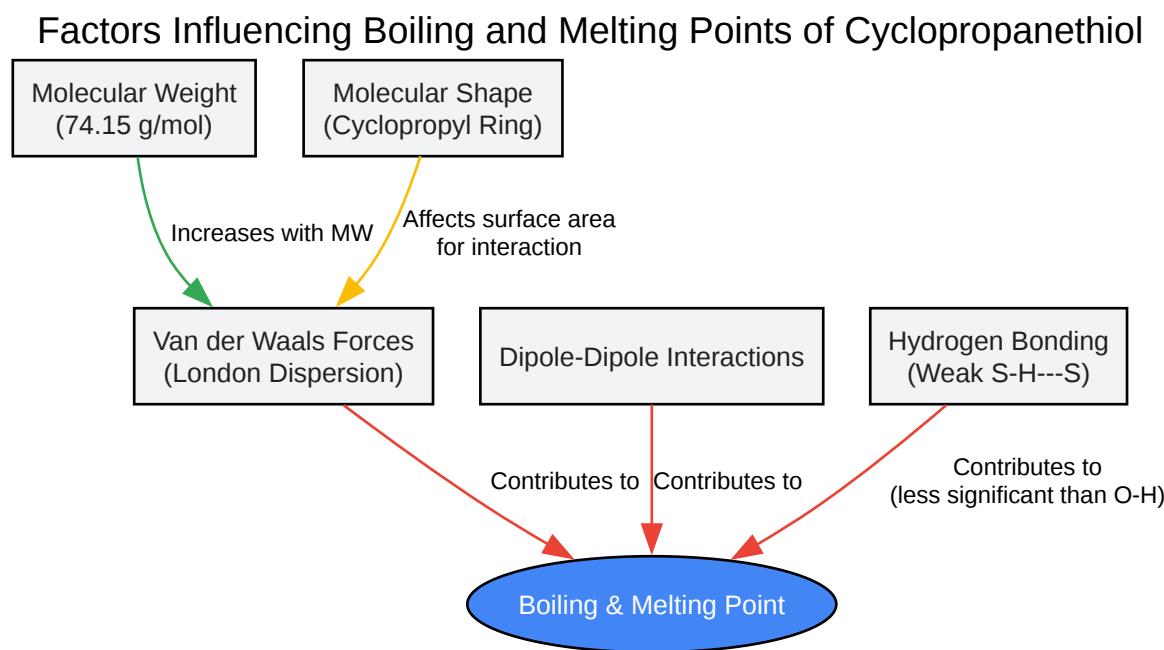
Methodology: Simple Distillation

For larger quantities of the compound, a simple distillation can be used to determine the boiling point.

- Apparatus Setup: A distillation flask is charged with **cyclopropanethiol** and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
- Heating: The distillation flask is heated.
- Measurement: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady distillation rate. This temperature represents the boiling point of the liquid.[4]

Factors Influencing Physical Properties

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For **cyclopropanethiol**, several factors come into play, as illustrated in the diagram below.



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Caption: Key determinants of the physical properties of cyclopropanethiol.

Predictive Approaches to Physical Properties

In the absence of experimental data, computational methods can provide estimations of physical properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties. These models use molecular descriptors to predict properties like boiling point. For a diverse set of organic compounds, QSPR models have been developed that can provide reasonably accurate predictions.

Machine Learning Models

More recently, machine learning algorithms, such as linear regression and neural networks, have been applied to predict the boiling points of organic compounds.^[5] These models are trained on large datasets of known compounds and their properties, enabling them to learn complex structure-property relationships.^[5] Such an approach could be employed to estimate the boiling point of **cyclopropanethiol**. Factors like molecular weight, LogP, and the potential for hydrogen bonding are key inputs for these predictive models.^[5]

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